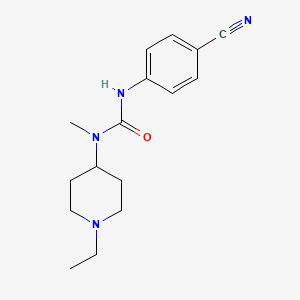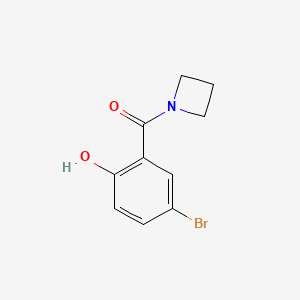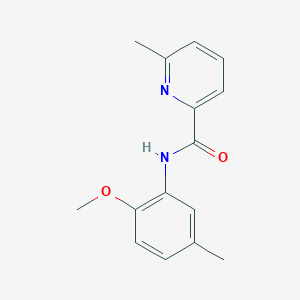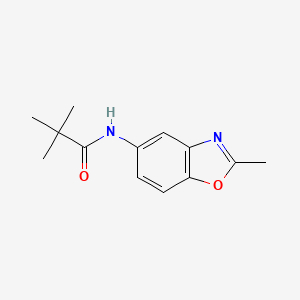![molecular formula C16H14N2O2 B7474710 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor that selectively targets the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has been widely used in scientific research to investigate the role of the PI3K pathway in various physiological and pathological processes.
作用機序
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one acts as a competitive inhibitor of the ATP-binding site of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling molecules, such as Akt and mTOR, which are essential for cell survival and proliferation.
Biochemical and Physiological Effects:
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to induce apoptosis in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. In addition, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.
実験室実験の利点と制限
One of the main advantages of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one is its specificity for the PI3K pathway, which allows for the selective investigation of this pathway without affecting other signaling pathways. However, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, the use of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one in vivo may be limited by its poor solubility and bioavailability.
将来の方向性
1. Development of more potent and selective PI3K inhibitors for clinical use in cancer therapy.
2. Investigation of the role of the PI3K pathway in other physiological and pathological processes, such as inflammation and neurodegenerative diseases.
3. Combination therapy with 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one and other targeted agents to improve the efficacy of cancer treatment.
4. Development of new delivery systems to improve the solubility and bioavailability of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one for in vivo studies.
5. Investigation of the off-target effects of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one on other signaling pathways to better understand its mechanism of action.
合成法
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one can be synthesized through a multi-step process starting from 7-hydroxycoumarin. The key step involves the reaction between 7-hydroxycoumarin and 2-(dimethylamino)ethyl methacrylate to form the intermediate compound, which is then further reacted with 2-bromo-5-methylpyridine to yield 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one.
科学的研究の応用
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been extensively used in scientific research as a pharmacological tool to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the activation of PI3K and downstream signaling molecules, such as Akt and mTOR, in a dose-dependent manner.
特性
IUPAC Name |
4-methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-9-16(19)20-14-10-12(6-7-13(11)14)17-15-5-3-4-8-18(15)2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHTVELIXMJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3C=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)


